molecular formula C11H14ClNO2 B1531950 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 20335-68-6

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B1531950
CAS No.: 20335-68-6
M. Wt: 227.69 g/mol
InChI Key: YROXJSKGJQOTKP-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the empirical formula C11H14ClNO2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies . For instance, one approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates . Another method replaces the strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step with a combination of silyl triflate and a sterically encumbered pyridine base .


Molecular Structure Analysis

The molecular weight of this compound is 227.69 . The SMILES string representation of its structure is O=C(O)C1N©CC2=CC=CC=C2C1.[H]Cl .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied in the context of medicinal chemistry . For example, a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety of a previously reported inhibitor .

Scientific Research Applications

Derivative Preparation and Characterization

One significant application of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is in the preparation of various derivatives. Jansa, Macháček, and Bertolasi (2006) have synthesized and fully characterized derivatives like hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These substances were characterized by elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction as applicable (Jansa, Macháček, & Bertolasi, 2006).

Decarboxylation Studies

Tachibana, Matsuo, and Yamada (1968) investigated the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives in different solvents. They found that for certain derivatives, this process yielded 4-substituted isoquinoline derivatives (Tachibana, Matsuo, & Yamada, 1968).

Stereo selective Hydrolysis

Sánchez and colleagues (2001) demonstrated the stereoselective hydrolysis of butyl, ethyl, and methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. This process yielded the corresponding (S)-acid and the unreacted (R)-ester under mild conditions (Sánchez et al., 2001).

Antioxidant Properties

Kawashima et al. (1979) identified a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), exhibiting high electron-donating activity and excellent antioxidant properties (Kawashima et al., 1979).

Biosynthesis Modeling

Leete (1979) studied the oxidative decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a model for the biosynthesis of 4-pyrrolidinylisoquinoline alkaloids (Leete, 1979).

Synthesis of Alkaloids

Huber and Seebach (1987) described the synthesis of the alkaloid (+)-corlumine using 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids derived from phenylalanine, demonstrating the role of tetrahydroisoquinoline derivatives in synthesizing alkaloids (Huber & Seebach, 1987).

Mechanism of Action

While the specific mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is not mentioned in the search results, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been studied as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway .

Safety and Hazards

This compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Future research could focus on further optimization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives into potent inhibitors against the PD-1/PD-L1 protein–protein interaction . Additionally, new approaches towards the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives could be explored .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXJSKGJQOTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673814
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20335-68-6
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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